4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-17-5-4-15-13(17)21-7-11(18)16-10-6-8(12(19)20)2-3-9(10)14/h2-6H,7H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHBNXIQLXFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a substitution reaction where a suitable thiol reacts with the imidazole derivative.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid core, which can be achieved through oxidation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Functional Group Reactivity
Key reactive sites include:
-
Chlorine atom at position 4 (aromatic ring)
-
Acetamido group (-NHCO-) at position 3
-
Benzoic acid (-COOH) group
-
Imidazole-sulfanyl (-S-CH2-CONH-) side chain
Hydrolytic Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
Note: Hydrolysis data inferred from acetamido group reactivity in related benzamide systems .
Electrophilic Aromatic Substitution (EAS)
The chloro-substituted aromatic ring directs further substitution:
| Position | Reagent | Product | Orientation |
|---|---|---|---|
| Para to -Cl | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 4-Chloro-3-(...)benzoic acid-*NO<sub>2</sub> | Meta to -COOH |
| Ortho to -Cl | Cl<sub>2</sub>/FeCl<sub>3</sub> | Dichloro derivative (theoretical) | Steric hindrance likely limits |
The electron-withdrawing -COOH group deactivates the ring, favoring nitration at meta positions relative to itself .
Nucleophilic Substitution
The chloro group participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield (Theoretical) |
|---|---|---|---|
| NH<sub>3</sub> | 150°C, Cu catalyst | 4-Amino-3-(...)benzoic acid | ~60% (analogous systems) |
| HS<sup>-</sup> | DMF, 80°C | 4-Mercapto derivative | Limited data |
Chlorine's poor leaving-group ability necessitates harsh conditions or catalysts .
Coordination Chemistry
The imidazole nitrogen and carboxylate oxygen enable metal complexation:
| Metal Ion | Stoichiometry | Application | Stability Constant |
|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Antimicrobial enhancement | log β = 8.2 (estimated) |
| Zn(II) | 1:1 | Enzyme inhibition studies | Data unavailable |
Analogous imidazole-containing compounds show enhanced bioactivity upon metal binding .
Biochemical Interactions
Though not strictly chemical reactions, its interactions with biological systems include:
-
Proton transfer : Benzoic acid group participates in pH-dependent ionic bonding with bacterial membranes.
-
Disulfide exchange : Sulfanyl group may react with cysteine residues in enzymes (theoretical) .
Stability Profile
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Identified By |
|---|---|---|
| UV light (254 nm) | Photooxidation of imidazole ring | HPLC-MS (hypothetical) |
| pH > 10 | Saponification of amide bond | TLC monitoring |
| Moist heat (60°C) | Hydrolysis to benzoic acid | Stability-indicating assays |
Scientific Research Applications
4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.
Biological Studies: Its ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The acetamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations :
- The target compound’s benzoic acid core differentiates it from hydrazide- or β-lactam-based analogs (e.g., compound in , CFT in ). The carboxylic acid group may enhance solubility or enable ionic interactions in biological systems.
- Heterocyclic systems vary significantly: imidazole (target), benzimidazole , thiadiazole , and triazole-thiazole hybrids influence electronic properties and binding affinities.
Substituent Effects: The 4-chloro substituent on the benzoic acid is absent in thiadiazole- or triazole-containing analogs, which instead feature halogens (e.g., 4-bromo in ) or fluorophenyl groups . Chlorine’s electronegativity may modulate reactivity or steric effects.
Benzimidazole analogs are often explored for anticancer or antiviral activity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling of methylimidazole-sulfanyl acetamide with chlorinated benzoic acid, analogous to methods in . In contrast, triazole-thiazole hybrids require click chemistry or multi-step heterocycle formation.
Biological Activity
4-Chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, also known by its CAS number 731793-31-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant studies and data.
- Molecular Formula : C₁₃H₁₂ClN₃O₃S
- Molecular Weight : 325.77 g/mol
- CAS Number : 731793-31-0
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoic acid, including compounds similar to 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds demonstrated effectiveness against various bacterial strains, suggesting a potential for broad-spectrum antimicrobial activity .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. Compounds with similar structures have shown promising results against various cancer cell lines:
- In vitro studies indicated that certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutics, highlighting their potential as anticancer agents .
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes such as neurolysin and angiotensin-converting enzyme (ACE). These activities are crucial in various physiological processes and disease mechanisms:
Case Studies and Research Findings
Several research articles have documented the biological activities of compounds related to 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid:
- In Silico Studies : A study demonstrated that benzoic acid derivatives could bind effectively to cathepsins B and L, promoting proteolytic activity in cellular models. This suggests a mechanism through which these compounds may enhance protein degradation pathways, potentially influencing cancer cell survival .
- Antioxidant Activity : Some derivatives were noted for their antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Q & A
Q. What are the optimized synthetic routes for 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Imidazole ring formation : Cyclization under acidic/basic conditions (e.g., using triethylamine in ethanol) .
- Sulfanyl linkage introduction : Reacting a thiol (e.g., 2-mercaptobenzimidazole) with a chloroacetamide intermediate in the presence of potassium carbonate .
- Final coupling : Acid chlorides or activated esters are used for amide bond formation. Yield optimization requires precise control of temperature, solvent (e.g., ethanol for reflux), and stoichiometric ratios. Catalysts like triethylamine improve reaction efficiency, while purification via recrystallization or chromatography ensures purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for biological assays) .
Q. What are the key intermediates in its synthesis, and how do their properties affect downstream reactivity?
Critical intermediates include:
- 4-(2-Chloroacetamido)benzoic acid : Reactivity at the chloro site enables sulfanyl group incorporation .
- Imidazole-thiol derivatives : Electron-rich sulfur atoms facilitate nucleophilic substitutions . Intermediate purity (e.g., via recrystallization) is crucial to avoid side reactions during coupling steps .
Advanced Research Questions
Q. How to design a robust experimental protocol for evaluating its antimicrobial or anticancer activity?
- Assay selection : Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity or MTT assays for cytotoxicity .
- Controls : Include positive controls (e.g., doxorubicin for anticancer studies) and vehicle controls (e.g., DMSO) .
- Replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Comparative assays : Test the compound under identical conditions (e.g., cell lines, incubation times) as conflicting studies .
- Structural analogs : Synthesize derivatives to isolate the role of the sulfanyl-acetamido group in activity .
- Meta-analysis : Pool data from multiple studies to identify trends in potency or selectivity .
Q. What mechanistic insights exist for the role of the sulfanyl-acetamido group in bioactivity?
- Thiol-disulfide exchange : The sulfanyl group may interact with cysteine residues in target proteins, altering enzymatic activity .
- Hydrogen bonding : The acetamido moiety enhances solubility and membrane permeability, critical for intracellular targets . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to enzymes like kinases or topoisomerases .
Q. What computational methods are suitable for predicting its structure-activity relationships (SAR)?
- Molecular docking : Identifies potential binding sites in target proteins (e.g., using PDB structures) .
- QSAR modeling : Correlates electronic properties (e.g., logP, HOMO/LUMO energies) with biological activity .
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies in buffers (pH 3–10) with HPLC monitoring. The benzoic acid group may degrade under strongly alkaline conditions .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C typical for imidazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
